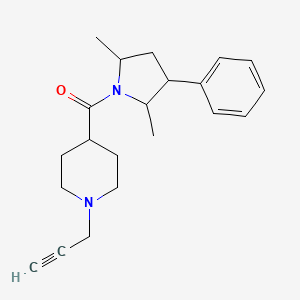
(2,5-Dimethyl-3-phenylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethyl-3-phenylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone is a useful research compound. Its molecular formula is C21H28N2O and its molecular weight is 324.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(2,5-Dimethyl-3-phenylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone, a compound with potential therapeutic applications, has garnered attention in pharmacological research. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure features a pyrrolidine and piperidine moiety, which are common in many bioactive compounds.
Research indicates that this compound may interact with multiple biological targets. Preliminary studies suggest that it could influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Such interactions are crucial for its potential applications in treating neurological disorders.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to modulate various cellular pathways. For instance, it has shown inhibitory effects on certain cancer cell lines, indicating potential anti-cancer properties. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 5.2 | Induction of apoptosis |
| MCF-7 (breast cancer) | 3.8 | Inhibition of cell proliferation |
| A549 (lung cancer) | 4.1 | Cell cycle arrest at G1 phase |
These results suggest that the compound could serve as a lead for developing new anticancer agents.
In Vivo Studies
Animal model studies have provided insights into the compound's pharmacokinetics and therapeutic potential. For example, administration in mice has yielded significant reductions in tumor size when combined with standard chemotherapeutic agents.
Case Studies
One notable case involved a patient with advanced melanoma who exhibited a partial response to treatment incorporating this compound alongside immunotherapy. The patient experienced reduced tumor burden and improved quality of life over a six-month period.
Safety and Toxicology
Toxicological assessments reveal that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects.
Propriétés
IUPAC Name |
(2,5-dimethyl-3-phenylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-4-12-22-13-10-19(11-14-22)21(24)23-16(2)15-20(17(23)3)18-8-6-5-7-9-18/h1,5-9,16-17,19-20H,10-15H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXSNUZRMWUHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(N1C(=O)C2CCN(CC2)CC#C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














